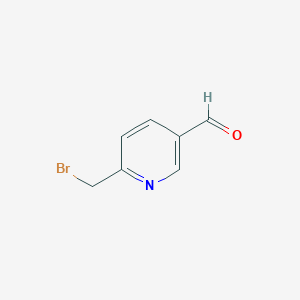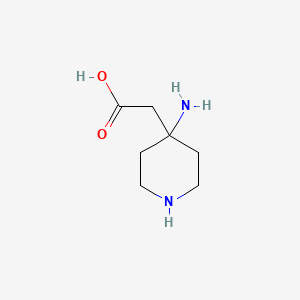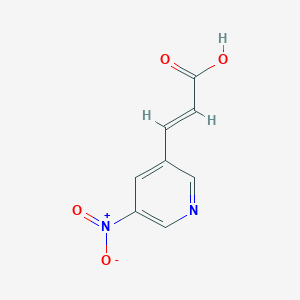
6-Bromomethyl-3-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromomethyl-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the 3-position is substituted with a formyl group and the 6-position is substituted with a bromomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromomethyl-3-pyridinecarboxaldehyde typically involves the bromination of 3-pyridinecarboxaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS attacks the methyl group at the 6-position of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6-Bromomethyl-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Bromomethyl-3-pyridinecarboxylic acid.
Reduction: 6-Bromomethyl-3-pyridinecarbinol.
科学研究应用
6-Bromomethyl-3-pyridinecarboxaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of fluorescent materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme interactions and cellular processes.
作用机制
The mechanism of action of 6-Bromomethyl-3-pyridinecarboxaldehyde depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of the corresponding carboxylic acid or alcohol.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Chloromethyl-3-pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
6-Methyl-3-pyridinecarboxaldehyde: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromomethyl-3-pyridinecarboxaldehyde is unique due to the presence of both the bromomethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC 名称 |
6-(bromomethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
InChI 键 |
NMNJWXQEKPTCSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)






